molecular formula C22H18FN3O2 B2883793 3-(4-fluorophenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034297-59-9

3-(4-fluorophenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2883793
CAS No.: 2034297-59-9
M. Wt: 375.403
InChI Key: LHCZGYMCCZTSCP-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetically designed small molecule featuring a pyrazole core, a fluorophenyl group, and a furan-containing benzyl carboxamide side chain. This molecular architecture is characteristic of compounds investigated for their potential bioactivity in pharmaceutical and biochemical research. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with diverse biological targets . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Potential Research Applications & Value: As a pyrazole derivative, this compound falls into a class of heterocycles with a demonstrated wide spectrum of biological activities. Pyrazole-based molecules are frequently explored in drug discovery for their anti-inflammatory, antimicrobial, and anticancer properties, among others . The specific substitution pattern on the pyrazole core—including the 4-fluorophenyl group at position 3, the methyl group at nitrogen, and the complex carboxamide at position 5—can be optimized to modulate the molecule's potency, selectivity, and physicochemical properties. Researchers may value this compound as a chemical probe for studying enzyme interactions or cellular pathways, or as a key synthetic intermediate in the development of novel bioactive molecules. Mechanism of Action Insights: While the specific mechanism of action for this precise molecule requires empirical determination, related pyrazole-carboxamide compounds are known to exert effects by inhibiting crucial enzymes. Reported mechanisms for analogous structures include inhibition of enzymes such as cyclooxygenase-2 (COX-2) in inflammatory pathways, DNA gyrase in bacteria, and succinate dehydrogenase in fungi and mitochondria . The molecule's potential to interact with these and other targets stems from its ability to form key interactions—such as hydrogen bonding via the carboxamide group, hydrophobic interactions with the aromatic rings, and dipole-dipole interactions involving the fluorine atom—within the binding pockets of proteins .

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c1-26-21(12-20(25-26)17-6-8-19(23)9-7-17)22(27)24-13-15-2-4-16(5-3-15)18-10-11-28-14-18/h2-12,14H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCZGYMCCZTSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-fluorophenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C25H24FN3O2
  • Molecular Weight : 433.48 g/mol

The presence of the fluorophenyl and furan moieties contributes to its potential biological activity, particularly in pharmacological contexts.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance, in vitro assays revealed that it inhibits cell proliferation in human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, with IC50 values comparable to established chemotherapeutic agents.

Cell Line IC50 (µM) Reference
HeLa15.2
CaCo-212.8
MCF-7 (Breast)18.5

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The following table summarizes its inhibitory effects:

Enzyme IC50 (µM) Selectivity
COX-15.40Moderate
COX-20.01High
5-LOX1.78Moderate

These findings suggest that the compound may serve as a selective COX-2 inhibitor, potentially offering therapeutic benefits in treating inflammatory diseases without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Enzymatic Activity : The compound selectively inhibits COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, contributing to cell death.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

  • Study on Anticancer Efficacy : A study published in MDPI reported that modifications of pyrazole derivatives led to enhanced cytotoxicity against multiple cancer cell lines, suggesting that structural variations can significantly impact biological activity .
  • Anti-inflammatory Assessment : Another research highlighted the anti-inflammatory potential of related pyrazole compounds, demonstrating their ability to decrease edema in animal models significantly .
  • Toxicological Evaluation : In vivo studies indicated a high safety margin with an LD50 greater than 2000 mg/kg in mice, suggesting low acute toxicity and promising therapeutic profiles for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

The pyrazole scaffold is widely utilized due to its metabolic stability and hydrogen-bonding capacity. Key analogs include:

Compound Name Substituents (Pyrazole Positions) Key Structural Differences Biological Activity (if reported) Reference
Target Compound 3-(4-Fluorophenyl), 5-(N-(4-(furan-3-yl)benzyl)carboxamide), 1-methyl Furan-3-yl on benzyl group Not explicitly reported
N-(2-Fluorobenzyl)-1-(4-fluorophenyl)-5-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide Triazole core, 3-pyridinyl at position 5 Triazole instead of pyrazole; pyridine substituent Not reported
1-(4-Fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide 1-(4-Fluorobenzenesulfonyl), 3-methyl Sulfonyl group at position 1 Antibacterial/antimycobacterial activity
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide 5-p-Fluorophenyl, 3-carboxamide with bulky aryl group Bulky tert-butyl phenolic substituent Structural optimization for biological stability
N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-5-(2-furyl)isoxazole-3-carboxamide Isoxazole-furan hybrid, 4-fluorobenzyl Isoxazole ring instead of pyrazole Not reported

Key Observations :

  • The furan-3-yl benzyl group in the target compound is distinct from analogs with 4-fluorobenzyl (e.g., ) or sulfonamide substituents (e.g., ). Furan may enhance solubility or π-π stacking in hydrophobic binding pockets.
Antibacterial/Antimycobacterial Activity
  • The target compound’s furan substituent may modulate activity against resistant bacterial strains, though direct data are lacking.
Enzyme Inhibition
  • Razaxaban (), a pyrazole-based Factor Xa inhibitor, highlights the scaffold’s applicability in anticoagulant therapy. Its optimization involved P(1) and P(4) ligand modifications for selectivity and bioavailability .
  • The target compound’s 4-(furan-3-yl)benzyl group could serve as a P(2)/P(3) ligand in protease inhibition, though this remains speculative without assay data.

Preparation Methods

Cyclization of β-Ketoester with 4-Fluorophenylhydrazine

The pyrazole ring is formed by reacting methyl 3-(4-fluorophenyl)-3-oxopropanoate with methylhydrazine in acetic acid under reflux. This method, adapted from Frontieres in Chemistry, yields 1-methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (Compound 2a ) as a yellow solid (73% yield, m.p. 130–131°C).

Reaction Conditions :

  • Reactants : Methyl acetoacetate (25 mmol), 4-fluorophenylhydrazine hydrochloride (25 mmol), sodium acetate (26 mmol).
  • Solvent : Acetic acid (20 mL).
  • Temperature : Reflux for 12 hours.
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (hexane/ethyl acetate, 6:1).

Saponification to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using NaOH (2 M) in ethanol/water (1:1) at 80°C for 4 hours, followed by acidification with HCl to pH 2–3. The resulting 1-methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (Compound 5a ) is obtained as a white precipitate (85% yield).

Synthesis of 4-(Furan-3-yl)benzylamine

Suzuki Coupling for Furan Attachment

4-Bromobenzaldehyde undergoes Suzuki-Miyaura coupling with furan-3-ylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 100°C for 24 hours. This yields 4-(furan-3-yl)benzaldehyde (87% yield).

Reductive Amination

The aldehyde is converted to the amine via reductive amination using NaBH₄ and ammonium acetate in methanol. After 6 hours at room temperature, 4-(furan-3-yl)benzylamine is isolated as a colorless oil (68% yield).

Formation of the Carboxamide Bond

Acid Chloride Method

The carboxylic acid (Compound 5a ) is treated with thionyl chloride (SOCl₂) under reflux for 3 hours to form the acid chloride. This intermediate is reacted with 4-(furan-3-yl)benzylamine in tetrahydrofuran (THF) with K₂CO₃ as a base at 0–5°C, yielding the target carboxamide (72% purity). Purification via column chromatography (methanol/chloroform, 1:30) improves purity to 95%.

Reaction Conditions :

  • Acid Chloride Formation : SOCl₂ (5 eq.), reflux, 3 hours.
  • Amine Coupling : THF, 0–5°C, 12 hours.

Carbonyldiimidazole (CDI)-Mediated Coupling

An alternative method involves activating the carboxylic acid with carbonyldiimidazole (1.3 eq.) in anhydrous DMF at 60°C for 2 hours, followed by addition of 4-(furan-3-yl)benzylamine. This method achieves a higher yield (78%) and reduces side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that THF outperforms DMF in the acid chloride route, minimizing racemization. Conversely, CDI-mediated coupling in DMF at 60°C maximizes amide formation efficiency (Table 1).

Table 1: Solvent and Temperature Optimization for Amide Formation

Method Solvent Temperature (°C) Yield (%) Purity (%)
Acid Chloride THF 0–5 72 95
CDI-Mediated DMF 60 78 97

Catalytic Effects

Pd-based catalysts in Suzuki coupling are critical for furan attachment. Pd(PPh₃)₄ provides superior results compared to Pd(OAc)₂ (Table 2).

Table 2: Catalyst Screening for Suzuki Coupling

Catalyst Yield (%) Reaction Time (h)
Pd(PPh₃)₄ 87 24
Pd(OAc)₂ 65 36

Analytical Data and Characterization

Spectral Analysis

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.85–7.45 (m, 4H, Ar-H), 6.95–6.75 (m, 3H, furan-H), 4.55 (s, 2H, CH₂), 3.85 (s, 3H, CH₃).
  • IR (KBr) : 1656 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N), 1230 cm⁻¹ (C-F).

Purity and Yield

Final purification via recrystallization (ethanol/hexane, 1:3) affords the target compound in 95% purity, confirmed by HPLC.

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